![molecular formula C18H26N6O5 B13780330 5'-amino-5'-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2',3'-O-(1-methylethylidene)-Adenosine](/img/structure/B13780330.png)
5'-amino-5'-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2',3'-O-(1-methylethylidene)-Adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Amino-5’-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2’,3’-O-(1-methylethylidene)-Adenosine is a complex organic compound with the molecular formula C18H26N6O5 and a molecular weight of 406.4 g/mol. This compound is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-amino-5’-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2’,3’-O-(1-methylethylidene)-Adenosine typically involves multiple stepsThe final step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5’-Amino-5’-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2’,3’-O-(1-methylethylidene)-Adenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.
Scientific Research Applications
5’-Amino-5’-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2’,3’-O-(1-methylethylidene)-Adenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential role in various biological processes, including enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of nucleoside analogs.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5’-amino-5’-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2’,3’-O-(1-methylethylidene)-Adenosine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Adenosine: The parent compound, involved in numerous biological processes.
5’-Amino-5’-deoxyadenosine: A simpler derivative with similar properties.
N6-Benzyladenosine: Another adenosine derivative with distinct biological activities.
Uniqueness
5’-Amino-5’-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2’,3’-O-(1-methylethylidene)-Adenosine is unique due to its specific functional groups and protective groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H26N6O5 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
tert-butyl N-[9-[(3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]carbamate |
InChI |
InChI=1S/C18H26N6O5/c1-17(2,3)29-16(25)23-13-10-14(21-7-20-13)24(8-22-10)15-12-11(9(6-19)26-15)27-18(4,5)28-12/h7-9,11-12,15H,6,19H2,1-5H3,(H,20,21,23,25)/t9-,11-,12-,15-/m1/s1 |
InChI Key |
DQOZFYSBCNKGIF-SDBHATRESA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)NC(=O)OC(C)(C)C)CN)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)NC(=O)OC(C)(C)C)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


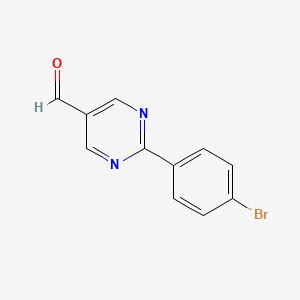
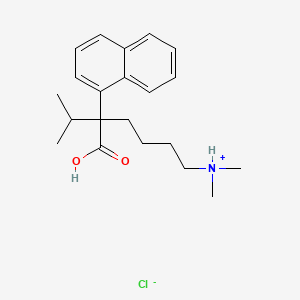
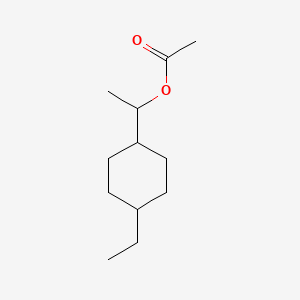
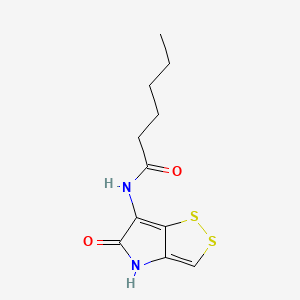
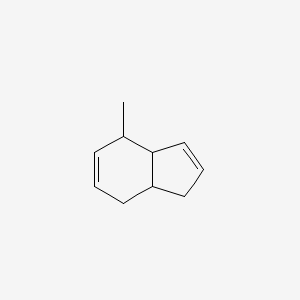
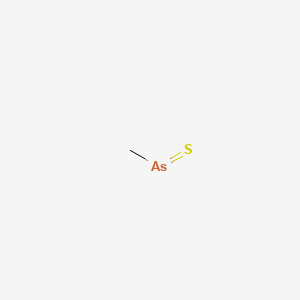

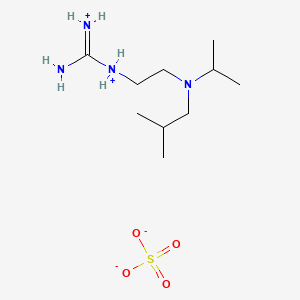
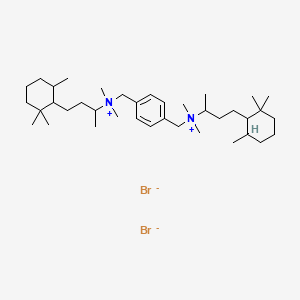
![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-2H-indole;chloride](/img/structure/B13780301.png)
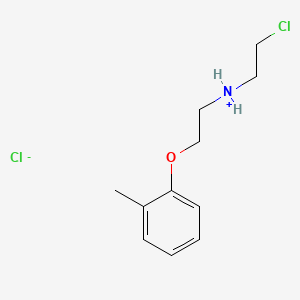

![Acetamide, N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]-](/img/structure/B13780332.png)

